molecular formula C17H25N5O3 B4872111 N-tert-butyl-2-{2-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide

N-tert-butyl-2-{2-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide

Cat. No.: B4872111
M. Wt: 347.4 g/mol
InChI Key: UCIHJAILXPGRFQ-UHFFFAOYSA-N
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Description

N-tert-Butyl-2-{2-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide is a structurally complex molecule featuring a phenoxyacetamide backbone modified with a tert-butyl group, an ethoxy substituent, and a 1H-1,2,4-triazole-3-ylamino moiety. This compound belongs to a class of acetamide derivatives known for their diverse pharmacological and agrochemical applications, including enzyme inhibition and antimicrobial activity .

Properties

IUPAC Name

N-tert-butyl-2-[2-ethoxy-4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3/c1-5-24-14-8-12(9-18-16-19-11-20-22-16)6-7-13(14)25-10-15(23)21-17(2,3)4/h6-8,11H,5,9-10H2,1-4H3,(H,21,23)(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIHJAILXPGRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2=NC=NN2)OCC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-{2-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-{2-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a variety of functional groups, depending on the nucleophile used .

Scientific Research Applications

N-tert-butyl-2-{2-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-tert-butyl-2-{2-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The triazole ring, in particular, is known for its ability to form strong interactions with various biological molecules, which could underlie the compound’s bioactivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound shares key motifs with several analogs (Table 1):

Compound Name Key Structural Features Biological/Physicochemical Relevance Reference
N-tert-butyl-2-{2-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide tert-butyl, ethoxy, triazol-3-ylamino, phenoxyacetamide Enhanced lipophilicity (tert-butyl), hydrogen bonding (triazole), and metabolic stability (ethoxy) N/A
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Naphthyloxy, phenylacetamide, 1,2,3-triazole Improved aromatic stacking (naphthyl) but reduced solubility
2-{4-[(5-Methoxybenzimidazol-1-yl)sulfonyl]phenoxy}-N-(2-pyridyl)acetamide (3j) Benzimidazole, sulfonyl, pyridylacetamide Potential protease inhibition (sulfonyl group)
N-(4-Nitrophenyl)-2-((5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl)thio)acetamide (5a) tert-butyl, nitrophenyl, triazolylthio Electrophilic reactivity (nitro group), thioether stability
N-[4-(Acetylamino)phenyl]-2-(1H-benzotriazol-1-yl)-N-(tert-butyl)acetamide (4F5 ligand) Benzotriazole, tert-butyl, acetylamino Chiral center influences binding to proteins (e.g., kinases)

Key Observations :

  • Triazole Variants : The 1,2,4-triazole in the target compound contrasts with 1,2,3-triazoles (e.g., 6a ), which exhibit distinct electronic profiles and metabolic stability.
  • Substituent Impact : The ethoxy group in the target compound may reduce oxidative metabolism compared to methoxy analogs (e.g., 3j ).
  • Lipophilicity : tert-butyl groups are common in analogs (e.g., 5a , 4F5 ), suggesting a design emphasis on enhanced bioavailability.
Spectral and Physicochemical Data
  • IR/NMR Trends :
    • Triazole C–N stretches appear at 1250–1300 cm⁻¹ (target compound vs. 6b: 1303 cm⁻¹ ).
    • tert-butyl protons resonate at δ 1.2–1.4 ppm in analogs (e.g., 4F5 ligand ), consistent with the target molecule.
  • Solubility : The ethoxy group may improve aqueous solubility compared to nitro-substituted analogs (e.g., 6b ).

Biological Activity

N-tert-butyl-2-{2-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a triazole ring, which is often associated with various pharmacological effects, particularly in antifungal and antibacterial applications. The unique combination of the triazole moiety with an ethoxy group and a tert-butyl substituent enhances its solubility and may broaden its spectrum of activity compared to other similar compounds.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as follows:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Ethoxy Group : Enhances solubility and biological interaction.
  • Tert-butyl Moiety : Provides steric hindrance that may influence biological activity.

The synthesis of this compound typically involves multi-step reactions, including the formation of the triazole ring through cyclization reactions, followed by functionalization to attach the ethoxy and tert-butyl groups. This complexity in synthesis contributes to its unique biological properties.

Antifungal and Antibacterial Properties

Research indicates that compounds featuring a triazole moiety often exhibit significant biological activity. This compound has been studied for:

  • Antifungal Activity : The triazole ring is known for its ability to inhibit fungal cell membrane synthesis. Studies have shown that derivatives of triazoles can effectively combat various fungal pathogens.
  • Antibacterial Activity : Similar to antifungal properties, the compound has demonstrated effectiveness against certain bacterial strains. The presence of the triazole ring plays a crucial role in this activity by interfering with bacterial metabolism.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast Cancer)24
HCT116 (Colorectal Cancer)30

These values indicate that the compound exhibits promising cytotoxicity against human malignant cells, suggesting potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to inhibit specific enzymes involved in the synthesis of nucleic acids and proteins in both fungi and bacteria. Additionally, the compound may induce apoptosis in cancer cells through various pathways.

Case Studies

Several studies have highlighted the biological activities of N-tert-butyl derivatives containing triazole rings:

  • Antifungal Efficacy : A study demonstrated that a related triazole derivative significantly inhibited the growth of Candida species, showcasing the potential application in treating fungal infections.
  • Anticancer Properties : In another case study involving MCF-7 breast cancer cells, the compound was shown to activate apoptotic pathways leading to reduced cell viability.
  • Synergistic Effects : Research has indicated that combining N-tert-butyl derivatives with conventional antifungal or antibacterial agents may enhance therapeutic efficacy and reduce resistance development.

Q & A

Q. What are the critical steps in synthesizing N-tert-butyl-2-{2-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide?

The synthesis typically involves:

  • 1,3-dipolar cycloaddition to form the triazole ring, using azide-alkyne click chemistry under copper catalysis (e.g., Cu(OAc)₂ in tert-butanol/water solvent) .
  • Coupling reactions to introduce the ethoxyphenoxy and tert-butyl groups. For example, alkylation of intermediates with tert-butyl bromoacetate, followed by amidation .
  • Purification via recrystallization (ethanol is common) and characterization using TLC to monitor reaction progress .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Key methods include:

  • IR spectroscopy to identify functional groups (e.g., C=O at ~1670 cm⁻¹, triazole C-N at ~1300 cm⁻¹) .
  • NMR (¹H and ¹³C) to resolve aromatic protons (δ 7.0–8.5 ppm) and confirm substituent connectivity. For example, the tert-butyl group appears as a singlet at ~1.3 ppm in ¹H NMR .
  • HRMS to verify molecular weight (e.g., [M+H]⁺ calculated vs. observed) .

Advanced Research Questions

Q. How can conflicting spectral data for the triazole moiety be resolved during structural elucidation?

  • Use 2D NMR techniques (e.g., HSQC, HMBC) to correlate triazole protons with adjacent carbons and distinguish between regioisomers .
  • Compare with reference data from analogous triazole-containing acetamides. For instance, ¹H NMR shifts for triazole protons in similar compounds range from δ 8.3–8.5 ppm .
  • Validate via X-ray crystallography if crystallization is feasible, as demonstrated for structurally related triazole derivatives .

Q. What experimental strategies optimize yield in the final amidation step?

  • Coupling agents : Use HBTU or HATU to enhance amide bond formation efficiency, as seen in peptide-like syntheses .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .
  • Temperature control : Reactions at 0–25°C minimize side reactions, while extended stirring (6–8 hours) ensures completion .

Q. How to design assays for evaluating the compound’s interaction with biological targets?

  • Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases, leveraging the triazole’s metal-binding affinity .
  • Cellular studies : Test cytotoxicity in cancer cell lines (e.g., MTT assays) and compare with structurally similar compounds (e.g., IC₅₀ < 10 µM for triazole-acetamide derivatives) .
  • Molecular docking : Model interactions with target proteins (e.g., EGFR or COX-2) using the ethoxyphenoxy group as a hydrophobic anchor .

Q. What analytical approaches address discrepancies in biological activity data across studies?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out environmental variability .
  • Metabolic stability tests : Use liver microsomes to assess if rapid degradation explains inconsistent efficacy .
  • SAR analysis : Compare substituent effects (e.g., tert-butyl vs. cyclohexyl) on activity, as seen in related acetamides .

Data Contradiction and Mechanistic Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

  • LogP calculations : Estimate hydrophobicity (e.g., tert-butyl increases logP, reducing aqueous solubility) .
  • Experimental validation : Test solubility in DMSO (for stock solutions) and PBS (for biological assays), noting precipitation thresholds .

Q. What mechanistic insights explain variability in triazole ring reactivity?

  • Electron-deficient triazoles (e.g., nitro-substituted) undergo nucleophilic attack more readily than electron-rich analogs, affecting stability in acidic conditions .
  • Steric effects : Bulky tert-butyl groups may shield the triazole, reducing undesired side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-butyl-2-{2-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide
Reactant of Route 2
Reactant of Route 2
N-tert-butyl-2-{2-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide

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